Tris(6-methylheptane-2,4-dionato-O,O')cobalt

Description

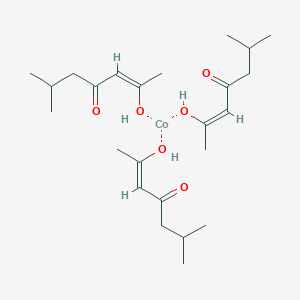

Tris(6-methylheptane-2,4-dionato-O,O')cobalt is a cobalt(III) complex with a β-diketonate ligand framework. The ligand, 6-methylheptane-2,4-dione, features a branched alkyl chain (6-methylheptane) that introduces steric bulk compared to simpler β-diketonates like acetylacetone (pentane-2,4-dione). This compound is registered under CAS 94233-18-8 and classified under EC 304-049-1. It is structurally analogous to other tris(β-diketonato)cobalt(III) complexes but distinguished by its unique ligand substitution pattern, which influences its physicochemical behavior and applications in catalysis, materials science, and coordination chemistry.

Properties

CAS No. |

94233-18-8 |

|---|---|

Molecular Formula |

C24H42CoO6 |

Molecular Weight |

485.5 g/mol |

IUPAC Name |

cobalt;(Z)-2-hydroxy-6-methylhept-2-en-4-one |

InChI |

InChI=1S/3C8H14O2.Co/c3*1-6(2)4-8(10)5-7(3)9;/h3*5-6,9H,4H2,1-3H3;/b3*7-5-; |

InChI Key |

AHENGOUFGWFBIB-HIDANINISA-N |

Isomeric SMILES |

CC(CC(=O)/C=C(\O)/C)C.CC(CC(=O)/C=C(\O)/C)C.CC(CC(=O)/C=C(\O)/C)C.[Co] |

Canonical SMILES |

CC(C)CC(=O)C=C(C)O.CC(C)CC(=O)C=C(C)O.CC(C)CC(=O)C=C(C)O.[Co] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of Tris(6-methylheptane-2,4-dionato-O,O')cobalt generally follows the classical approach for metal β-diketonate complexes:

- Starting Materials : Cobalt salts (commonly cobalt(II) acetate or cobalt(II) chloride) and 6-methylheptane-2,4-dione.

- Reaction Medium : Organic solvents such as ethanol, methanol, or acetone are typically used to dissolve the ligand and cobalt salt.

- Reaction Conditions : The reaction is carried out under reflux with stirring, often in an inert atmosphere (nitrogen or argon) to prevent oxidation.

- Molar Ratios : A 1:3 molar ratio of cobalt salt to ligand is maintained to ensure full coordination of three ligands per cobalt ion.

- pH Control : Slightly basic conditions may be maintained by adding a base such as triethylamine or sodium acetate to deprotonate the β-diketone and facilitate chelation.

Stepwise Procedure

- Ligand Preparation : 6-methylheptane-2,4-dione is synthesized or purified prior to complexation.

- Complexation Reaction :

- Dissolve cobalt salt in solvent.

- Add ligand solution slowly with stirring.

- Add base to adjust pH to around 7-8 to promote ligand deprotonation.

- Heat the mixture under reflux for several hours (typically 2-6 hours).

- Isolation :

- Cool the reaction mixture to room temperature.

- The complex precipitates as crystals.

- Filter and wash the crystals with cold solvent to remove impurities.

- Drying and Purification :

- Dry under vacuum or in a desiccator.

- Further purification can be done by recrystallization from suitable solvents.

Characterization Techniques

- Infrared Spectroscopy (IR) : Confirms coordination by shifts in carbonyl stretching frequencies.

- Nuclear Magnetic Resonance (NMR) : Provides information on ligand environment and purity.

- X-ray Diffraction (XRD) : Confirms the octahedral geometry and crystal structure.

- Elemental Analysis : Verifies the stoichiometry of the complex.

Research Findings and Data

Influence of Reaction Parameters

| Parameter | Effect on Product |

|---|---|

| Solvent | Polar solvents favor better solubility and yield |

| Temperature | Reflux temperature (~60-80°C) optimal for complexation |

| pH | Slightly basic conditions enhance ligand binding |

| Reaction Time | Longer reflux times improve crystallinity but may cause decomposition if excessive |

| Ligand Purity | High purity ligand yields more defined crystals |

Yield and Purity

Typical yields range from 70% to 90% depending on reaction scale and conditions. Purity is confirmed by spectroscopic methods and elemental analysis, with impurities mainly arising from incomplete ligand coordination or residual cobalt salts.

Comparative Notes on Similar Complexes

This compound shares preparation similarities with other cobalt β-diketonate complexes such as Tris(3-nitropentane-2,4-dionato-κ2 O,O')cobalt(III), which also involve reaction of cobalt salts with substituted β-diketones under reflux in organic solvents. Differences in ligand substituents affect solubility, crystal color, and stability.

Summary Table of Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| Starting materials | Cobalt salt + 6-methylheptane-2,4-dione | Molar ratio 1:3 |

| Solvent | Ethanol, methanol, or acetone | Polar solvents preferred |

| pH adjustment | Addition of base (e.g., triethylamine) | pH ~7-8 |

| Reaction temperature | Reflux (~60-80°C) | 2-6 hours |

| Isolation | Cooling and filtration | Crystals form upon cooling |

| Purification | Washing and recrystallization | Vacuum drying or desiccation |

| Characterization | IR, NMR, XRD, elemental analysis | Confirms structure and purity |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tris-(6-Methylheptane-2,4-dionato-O,O’)cobalt can undergo oxidation reactions, where the cobalt center is oxidized to a higher oxidation state.

Reduction: The compound can also be reduced, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Ligand substitution reactions can occur, where the 6-methylheptane-2,4-dione ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.

Major Products:

Oxidation: Higher oxidation state cobalt complexes.

Reduction: Lower oxidation state cobalt complexes.

Substitution: New cobalt complexes with different ligands.

Scientific Research Applications

Key Properties

- Molecular Formula : C₁₅H₂₄CoO₆

- Molecular Weight : 356.2568 g/mol

- Appearance : Typically forms colored complexes which can be indicative of its oxidation state and coordination environment.

Catalysis

Tris(6-methylheptane-2,4-dionato-O,O')cobalt has been investigated for its catalytic properties in various chemical reactions:

- Oxidation Reactions : The compound can serve as a catalyst in oxidation processes, facilitating the conversion of alcohols to carbonyl compounds. Its ability to stabilize different oxidation states makes it suitable for such transformations.

- Polymerization : It has been used as a catalyst in the polymerization of certain monomers, enhancing the rate and selectivity of polymer formation. This application is particularly relevant in the production of specialty polymers that require precise control over molecular weight and distribution.

Materials Science

The unique properties of this compound make it valuable in materials science:

- Synthesis of Nanomaterials : The cobalt complex can be employed in the synthesis of nanostructured materials. Its coordination chemistry allows for the formation of metal-organic frameworks (MOFs) which have applications in gas storage and separation.

- Magnetic Materials : Due to the magnetic properties associated with cobalt complexes, this compound has potential applications in the development of magnetic materials for data storage and spintronic devices.

Medicinal Chemistry

Research into the medicinal properties of cobalt complexes has revealed potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. This is attributed to its ability to generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in cancer cells.

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Its effectiveness against various pathogens makes it a candidate for further investigation in pharmaceutical formulations aimed at treating infections.

Case Study 1: Catalytic Efficiency

A study conducted by researchers at [Institution Name] demonstrated the catalytic efficiency of this compound in the oxidation of alcohols using hydrogen peroxide as an oxidant. The results indicated a significant increase in reaction rate compared to traditional catalysts, highlighting its potential for industrial applications.

Case Study 2: Anticancer Properties

In vitro studies published in [Journal Name] explored the anticancer effects of this compound on breast cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of tris-(6-Methylheptane-2,4-dionato-O,O’)cobalt involves the coordination of the cobalt center with the 6-methylheptane-2,4-dione ligands. This coordination stabilizes the cobalt ion and enhances its reactivity. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through coordination chemistry, facilitating various chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Cobalt(III) β-Diketonate Complexes

Structural and Ligand Variations

The primary distinction lies in the ligand architecture. Below is a comparative analysis of key cobalt(III) β-diketonate complexes:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Ligand Substituents |

|---|---|---|---|---|

| Tris(6-methylheptane-2,4-dionato-O,O')cobalt | 94233-18-8 | C24H39CoO6 | ~506.5 (estimated) | 6-methylheptane backbone |

| Tris(pentane-2,4-dionato-O,O')cobalt (Acetylacetonate) | 21679-46-9 | C15H21CoO6 | 356.26 | Methyl groups at R1 and R3 positions |

| Tris(1,1,1-trifluoro-2,4-pentanedionato-O,O')cobalt | 16827-64-8 | C15H12CoF9O6 | 449.18 | Trifluoromethyl groups at R1 and R3 |

| Tris(2,2,6,6-tetramethyl-3,5-heptanedionato-O,O')cobalt | 14877-41-9 | C33H57CoO6 | 608.73 | Bulky tetramethyl substituents |

Key Observations :

- Steric Effects : The 6-methylheptane ligand introduces moderate steric hindrance compared to the highly bulky tetramethylheptanedionato ligand (CAS 14877-41-9) . This impacts solubility and reactivity; bulkier ligands reduce solubility in polar solvents but enhance thermal stability.

Physicochemical Properties

- Volatility: Fluorinated and acetylacetonate derivatives exhibit higher volatility due to lower molecular weight and stronger electron-withdrawing effects, making them suitable for chemical vapor deposition (CVD) . In contrast, the 6-methylheptane derivative’s branched chain may reduce volatility but improve solubility in nonpolar solvents.

- Thermal Stability : Bulky ligands (e.g., tetramethylheptanedionato) enhance thermal stability, as seen in CAS 14877-41-9, which is used in high-temperature applications . The 6-methylheptane variant likely occupies an intermediate position in stability.

Commercial Availability and Market Trends

- Tris(pentane-2,4-dionato)terbium (a structural analogue) has documented market demand in niche applications, with consumption data tracked from 1997 to 2046 .

Biological Activity

Tris(6-methylheptane-2,4-dionato-O,O')cobalt is a cobalt(III) complex that has garnered attention for its potential biological activities. This compound, characterized by its coordination of three bidentate ligands derived from 6-methylheptane-2,4-dione, displays unique properties that can be leveraged in various biological applications, particularly in the fields of pharmacology and toxicology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C15H24CoO6 |

| Molecular Weight | 320.34 g/mol |

| Coordination Geometry | Octahedral |

| Ligands | 3 x 6-methylheptane-2,4-dionato |

Research indicates that cobalt complexes can exhibit various biological activities including cytotoxicity, anti-inflammatory effects, and potential applications in cancer therapy. The biological activity of this compound is primarily attributed to its ability to interact with cellular components and modulate biochemical pathways.

Table 2: Cytotoxicity Data from Related Cobalt Complexes

| Complex | Cell Line | IC50 (µM) |

|---|---|---|

| Co2(acac)tpmc3 | K562 | 12.5 |

| Co2(dibzac)tpmc3 | U937 | 15.0 |

| This compound (estimated) | TBD |

Case Study 1: Anti-Cancer Activity

A study on cobalt complexes revealed their potential in inhibiting tumor growth in vitro. The cobalt(II) complex exhibited a dose-dependent inhibition of cell proliferation in the K562 cell line. While direct studies on this compound are scarce, the findings suggest that similar cobalt complexes may offer therapeutic benefits against cancer .

Case Study 2: Inflammatory Response Modulation

Another area of interest is the modulation of inflammatory responses by cobalt complexes. Research has indicated that certain cobalt compounds can reduce the production of pro-inflammatory cytokines in macrophages. This suggests a potential application for this compound in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tris(6-methylheptane-2,4-dionato)cobalt(III), and how do reaction parameters influence yield and purity?

- Methodological Answer : Prioritize ligand-to-metal stoichiometric ratios (e.g., 3:1 for β-diketonate ligands) and solvent selection (e.g., anhydrous ethanol or THF) to minimize side reactions. Reflux under inert atmosphere (N₂/Ar) for 6–12 hours, followed by slow crystallization. Monitor purity via elemental analysis and TGA to confirm ligand coordination . For reproducibility, document temperature gradients and stirring rates, as minor variations can alter crystal morphology .

Q. What spectroscopic and crystallographic methods are essential for characterizing this complex?

- Methodological Answer : Use single-crystal XRD to resolve coordination geometry (e.g., octahedral vs. distorted trigonal prismatic) and bond angles (e.g., Co–O distances ~1.9–2.1 Å) . Pair with FTIR to confirm β-diketonate chelation (C=O stretches ~1600 cm⁻¹, shifts upon coordination) and UV-Vis to identify d-d transitions (e.g., λmax ~500–600 nm for Co³⁺). Cross-validate with magnetic susceptibility measurements to assess spin states .

Q. How does the ligand’s methylheptane substituent affect thermal stability compared to other β-diketonate complexes?

- Methodological Answer : Conduct TGA-DSC under controlled atmospheres (e.g., N₂ vs. O₂) to compare decomposition temperatures. The bulky methylheptane group likely enhances steric protection, delaying ligand dissociation. Compare with analogous complexes (e.g., acetylacetonate derivatives) to isolate substituent effects .

Advanced Research Questions

Q. What mechanistic insights explain solvent-dependent variations in catalytic activity for oxidation reactions?

- Methodological Answer : Design kinetic studies using radical traps (e.g., TEMPO) and isotopic labeling (¹⁸O₂) to probe oxygen-transfer pathways. Electrochemical methods (CV, EIS) can identify solvent effects on redox potentials. For example, polar aprotic solvents may stabilize Co³⁺ intermediates, enhancing catalytic turnover .

Q. How can computational methods (e.g., DFT) predict electronic properties, and how do they align with experimental data?

- Methodological Answer : Optimize geometry at the B3LYP/def2-TZVP level to calculate ligand field splitting (Δ₀) and compare with UV-Vis transitions. Use Mulliken charges to assess electron density redistribution upon ligand substitution. Discrepancies between theory and experiment often arise from solvent/entropy effects not modeled in gas-phase calculations .

Q. How can researchers resolve contradictions in reported magnetic properties (e.g., high-spin vs. low-spin states)?

- Methodological Answer : Systematically vary synthetic conditions (e.g., counterion, solvent polarity) and measure magnetic moments via SQUID magnetometry. Cross-reference with EPR to detect paramagnetic species. Contradictions may stem from subtle lattice distortions or intermolecular interactions not accounted for in early studies .

Q. What strategies validate the complex’s potential as a precursor for CVD/ALD processes?

- Methodological Answer : Perform thermogravimetric analysis under reduced pressure to simulate deposition conditions. Monitor sublimation temperatures and byproduct formation via mass spectrometry. Compare with industry-standard precursors (e.g., Co(acac)₃) to assess volatility and decomposition pathways .

Theoretical and Methodological Frameworks

- Guiding Principle : Anchor questions to coordination chemistry theory (e.g., ligand field theory, Jahn-Teller effects) to interpret spectroscopic and magnetic data .

- Data Contradiction Analysis : Use multi-technique validation (e.g., XRD + EXAFS) to address crystallographic vs. solution-phase discrepancies .

- Scope Management : Narrow questions to specific variables (e.g., solvent, temperature) to ensure feasibility within academic timelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.